molecular formula C13H20N2O B7971198 trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine

trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine

Cat. No.: B7971198
M. Wt: 220.31 g/mol
InChI Key: CZCYWYTZXZUBOO-QWHCGFSZSA-N
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Description

trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine is a chiral compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an amino group and a benzyl group attached to a piperidine ring, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine typically involves the reduction of a precursor compound. One common method starts with the reduction of (S)-1-benzyl-3,4-dihydroxy-pyrrolidine-2,5-dione using sodium borohydride in the presence of iodine. This reaction forms a borane complex with the imide carbonyl group, leading to the formation of the desired product after subsequent hydrolysis with methanol .

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to modify the amino group or the piperidine ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed for reduction reactions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms, which can then be substituted with other nucleophiles.

Major Products Formed

The major products formed from these reactions include:

  • Aldehydes and carboxylic acids from oxidation.
  • Reduced amines and modified piperidine rings from reduction.
  • Various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-1-benzyl-3,4-dihydroxy-pyrrolidine: A precursor in the synthesis of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine.

    (3R,4R)-1-benzyl-3,4-pyrrolidinediol: Another related compound with similar structural features.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both an amino group and a hydroxymethyl group. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

[(3R,4R)-4-amino-1-benzylpiperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-13-6-7-15(9-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2/t12-,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCYWYTZXZUBOO-QWHCGFSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N)CO)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N)CO)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177198-30-9
Record name trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine
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